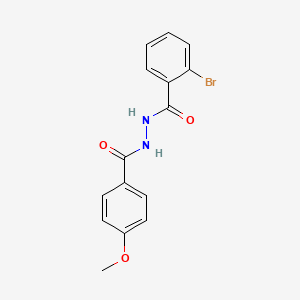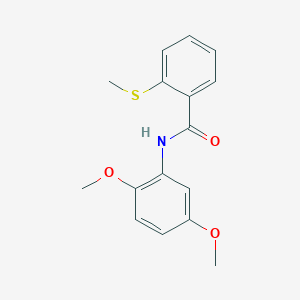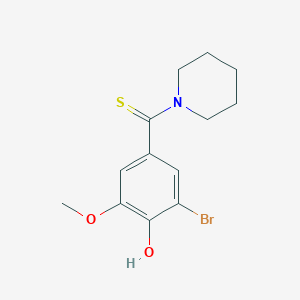
1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole, also known as BDMP, is a chemical compound that belongs to the pyrazole family. It is a potent and selective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, cell survival, and differentiation. BDMP has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and diabetes.
Mécanisme D'action
1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole exerts its pharmacological effects by inhibiting GSK-3β, which is a serine/threonine protein kinase that regulates various cellular processes. GSK-3β is involved in the phosphorylation of various proteins, including tau protein, β-catenin, and insulin receptor substrate-1 (IRS-1). Inhibition of GSK-3β by 1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole leads to the dephosphorylation of these proteins, resulting in various biological effects.
Biochemical and Physiological Effects
1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole has various biochemical and physiological effects due to its inhibitory action on GSK-3β. These effects include:
- Reduction of Aβ plaques and tau protein hyperphosphorylation in Alzheimer's disease
- Inhibition of cancer cell growth and induction of apoptosis
- Improvement of insulin sensitivity and reduction of blood glucose levels in diabetes
- Regulation of glycogen metabolism, gene expression, cell survival, and differentiation
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole has several advantages and limitations for lab experiments. One of the advantages is its high selectivity and potency towards GSK-3β, which allows for the specific inhibition of this enzyme without affecting other kinases. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic candidate for neurological disorders. However, one of the limitations is its low solubility in water, which can affect its bioavailability and pharmacokinetics. Another limitation is its potential toxicity, which requires careful dose optimization and safety evaluation.
Orientations Futures
1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole has several potential future directions in scientific research. Some of these include:
- Optimization of its pharmacokinetics and safety profile for clinical trials
- Evaluation of its therapeutic potential in other neurological disorders, such as Parkinson's disease and Huntington's disease
- Investigation of its mechanism of action in cancer and diabetes
- Development of novel derivatives and analogs with improved solubility and potency
Conclusion
In conclusion, 1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole is a potent and selective inhibitor of GSK-3β with potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and diabetes. Its mechanism of action involves the inhibition of GSK-3β, which regulates various cellular processes. 1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole has several advantages and limitations for lab experiments, and its future directions include optimization of its pharmacokinetics and safety profile and investigation of its therapeutic potential in other diseases.
Méthodes De Synthèse
1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole can be synthesized using various methods, including the reaction of 2-bromo-4,5-dimethylphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base, such as sodium hydroxide. The reaction yields 1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole as a yellow solid, which can be purified using column chromatography.
Applications De Recherche Scientifique
1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole has been extensively studied in scientific research due to its potential therapeutic applications. In Alzheimer's disease, 1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole has been shown to reduce the accumulation of amyloid-β (Aβ) plaques and tau protein hyperphosphorylation, which are hallmarks of the disease. 1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole achieves this by inhibiting GSK-3β, which is involved in the phosphorylation of tau protein and Aβ production. 1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole has also been studied in cancer, where it has been shown to inhibit cancer cell growth and induce apoptosis. In diabetes, 1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole has been shown to improve insulin sensitivity and reduce blood glucose levels.
Propriétés
IUPAC Name |
1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c1-8-5-12(14)13(6-9(8)2)16-11(4)7-10(3)15-16/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKBRXXNKGQSEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)N2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5716862.png)
![diethyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5716873.png)


![2-chloro-4,6-dimethyl-N'-[(4-nitrobenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5716900.png)

![4-amino-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B5716920.png)
![{4-[(3,4-dichlorobenzoyl)amino]phenyl}acetic acid](/img/structure/B5716922.png)


![4-{[(3,4-dichlorophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5716944.png)
![4,4-dimethyl-6-[2-(3,4,5-trimethoxyphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5716950.png)
![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5716953.png)
![6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5716960.png)